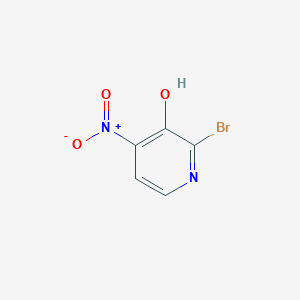

2-Bromo-4-nitropyridin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-5-4(9)3(8(10)11)1-2-7-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZHPRIYEQZWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-4-nitro-3-pyridinol: Structural Architecture & Synthetic Utility

The following technical guide details the structural characterization, synthesis, and application of 2-bromo-4-nitro-3-pyridinol , a critical heterocyclic intermediate used in the development of kinase inhibitors and targeted protein degraders (PROTACs).

CAS Registry Number: 1013642-97-1

Molecular Formula: C

Introduction

In the landscape of medicinal chemistry, multi-substituted pyridines serve as essential scaffolds for constructing fused heterocycles. 2-Bromo-4-nitro-3-pyridinol is a specialized "ortho-functionalized" synthon.[1][2][5][7] Its specific substitution pattern—featuring a hydroxyl group at C3 flanked by a bromine at C2 and a nitro group at C4—creates a high-density reactive core.[2][5][7]

This molecule is primarily utilized as a precursor for oxazolo[5,4-c]pyridines , a pharmacophore found in Janus Kinase (JAK) inhibitors and cereblon (CRBN) binders for targeted protein degradation.[5][7] The presence of the nitro group (reducible to an amine) adjacent to the hydroxyl group allows for rapid cyclization, while the bromine atom provides a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[5][7]

Structural Characterization & SMILES

Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridone tautomers (lactams) in solution, 3-hydroxypyridines typically retain their aromatic "enol" character.[1][2][5][7] However, the introduction of strong electron-withdrawing groups (EWGs) like the nitro group at C4 and bromine at C2 significantly alters the electronic landscape.[5][7]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-Bromo-4-nitropyridin-3-ol |

| Common Name | 2-Bromo-3-hydroxy-4-nitropyridine |

| SMILES | Oc1c(Br)nccc1=O |

| InChI Key | AFVITJKRFRRQKT-UHFFFAOYSA-N (Predicted) |

Tautomerism and Acidity (pKa)

The 3-hydroxyl group in this molecule is significantly more acidic than in unsubstituted 3-pyridinol (pKa ~4.86 for the cation, ~8.72 for the neutral).[5][7]

-

Acidity: The -NO

group at the ortho position (C4) exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing the phenoxide anion.[1][2][5][7] The pKa is estimated to be in the range of 4.0 – 5.5 , making it comparable to nitrophenols.[7] -

Tautomeric State: Due to the electron-deficient nature of the pyridine ring (caused by -NO

and -Br), the ring nitrogen is weakly basic.[1][2][5][7] Consequently, the zwitterionic tautomer (NH

Structural Visualization

The following diagram illustrates the substitution pattern and the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitro group oxygen.

Synthesis Protocol

The synthesis of 2-bromo-4-nitro-3-pyridinol is achieved via the electrophilic aromatic nitration of 2-bromo-3-pyridinol.[1][2][5][7] This reaction is regioselective due to the directing effects of the hydroxyl group.[7]

Mechanistic Rationale

-

Directing Groups: The hydroxyl group (-OH) is a strong ortho/para activator.[1][5][7] The bromine (-Br) is a weak deactivator (ortho/para).[2][5][7] The pyridine nitrogen is a strong deactivator (meta).[5][7][8]

-

Regioselectivity:

-

Outcome: Nitration occurs preferentially at C4 (ortho to OH) rather than C6, likely due to the electronic reinforcement from the nitrogen atom's meta-directing effect relative to the electrophile, despite potential steric crowding.[5]

Experimental Procedure

Standard protocol adapted from WO2023239750A1.

Reagents:

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with 2-bromopyridin-3-ol (1.0 eq) and cool to 0 °C in an ice bath.

-

Solvation: Slowly add concentrated H

SO -

Nitration: Dropwise add conc. HNO

(1.1 eq) over 30 minutes.[5][7] The reaction is exothermic; strict temperature control (0–5 °C) is critical to prevent over-nitration or decomposition.[5][7] -

Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours . Monitor conversion via LC-MS (Target Mass: 219/221 amu).[2][7]

-

Quenching: Pour the reaction mixture slowly onto crushed ice/water (50 vol).

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (EtOAc) (2x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na

SO -

Isolation: Purify the crude residue via silica gel column chromatography (Eluent: Petroleum ether/EtOAc, gradient 100:1 to 20:1).

Applications in Drug Discovery

This scaffold is a "linchpin" intermediate.[7] It allows for the modular construction of oxazolo[5,4-c]pyridines , which are bioisosteres of purines and benzoxazoles.[5]

Synthesis of Oxazolopyridines

The primary utility is the formation of the oxazole ring fused to the pyridine.[7]

-

Reduction: The nitro group (-NO

) at C4 is reduced to an amine (-NH -

Cyclization: The resulting 3-hydroxy-4-aminopyridine reacts with orthoesters or carboxylic acids to close the oxazole ring.[1][5][7]

-

Functionalization: The bromine atom at C2 remains intact, serving as a site for S

Ar reactions (with amines) or Pd-catalyzed coupling (Suzuki/Sonogashira) to attach target-binding motifs.[5][7]

Case Study: JAK Inhibitors & PROTACs

-

JAK Inhibitors: The oxazolopyridine core mimics the adenine ring of ATP, allowing these molecules to bind to the ATP-binding pocket of Janus Kinases (JAK2/JAK3).[5][7]

-

PROTACs: In Cereblon (CRBN) binders, this scaffold is often derivatized at the C2 position to link with glutarimide moieties, creating the "anchor" that recruits the E3 ligase.[5]

Physicochemical Properties Summary

| Property | Data |

| Physical State | Yellow Solid |

| Melting Point | > 200 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water |

| LogP (Predicted) | ~1.5 |

| pKa (Predicted) | ~4.5 (OH acidic) |

| Safety Class | Irritant (H315, H319, H335) |

References

-

Synthesis of Oxazolopyridines: Novartis AG.[7] "Benzoxazoles and oxazolopyridines being useful as janus kinases inhibitors."[7] WO2008031594A1.[7] Link

-

PROTAC Application: C4 Therapeutics, Inc.[7] "Bicyclic-substituted glutarimide cereblon binders."[1][5][7] WO2023239750A1.[7] Link

-

Chemical Data: PubChem. "2-Bromo-3-pyridinol (Precursor Data)." Link[2][5][7]

-

Reaction Mechanism: GuideChem. "this compound Properties and Synthesis." Link

Sources

- 1. 2-Bromo-4-nitro-3-pyridinol,1013642-97-1 [rovathin.com]

- 2. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]

- 3. 1013642-97-1 | 2-Bromo-3-hydroxy-4-nitropyridine - Capot Chemical [capotchem.com]

- 4. This compound - CAS:1013642-97-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders - Google Patents [patents.google.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 2-Bromo-3-pyridinol | C5H4BrNO | CID 23070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. 2-Bromo-4-nitrophenol | C6H4BrNO3 | CID 22109 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-4-nitropyridin-3-ol molecular weight and formula

The following technical guide details the physicochemical properties, synthetic architecture, and application scope of 2-Bromo-4-nitropyridin-3-ol , a critical intermediate in the development of kinase inhibitors and fused heterocyclic scaffolds.

Molecular Architecture, Synthesis, and Pharmaceutical Applications

Physicochemical Characterization

This compound is a highly functionalized pyridine derivative. Its structure is defined by the interplay between the electron-rich hydroxyl group and the electron-deficient nitro and pyridine moieties, creating a unique reactivity profile for nucleophilic aromatic substitution (

Core Data Table

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 1013642-97-1 |

| Molecular Formula | |

| Molecular Weight | 218.99 g/mol |

| Exact Mass | 217.9327 Da |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| Acidity (Predicted pKa) | ~4.5–5.5 (Acidified by ortho-nitro group) |

| SMILES | Oc1c(Br)nccc1=O |

Synthetic Architecture & Methodology

The synthesis of this compound is governed by the directing effects of the hydroxyl group on the pyridine ring. The most reliable pathway involves the electrophilic nitration of a 2-bromo-3-hydroxypyridine precursor.

Mechanistic Logic

-

Substrate Selection: The starting material is 2-bromopyridin-3-ol . The bromine at C2 blocks that position.

-

Electronic Directing: The hydroxyl group (-OH) at C3 is a strong activator and an ortho, para-director.

-

Ortho positions relative to OH: C2 (blocked by Br) and C4.

-

Para position relative to OH: C6.

-

-

Regioselectivity: While the para position (C6) is often sterically favored, the inductive effect of the pyridine nitrogen and reaction conditions (temperature/solvent) can be tuned to favor the ortho (C4) nitration, particularly because the C4 position is electronically activated by the OH and less deactivated by the ring nitrogen compared to C6.

Experimental Protocol: Nitration Sequence

Note: This protocol is adapted from standard methodologies for nitrating activated hydroxypyridines [1, 2].

Reagents: 2-Bromopyridin-3-ol, Fuming Nitric Acid (

-

Preparation: Charge a reaction vessel with concentrated

and cool to 0–5°C using an ice-salt bath. -

Dissolution: Slowly add 2-Bromopyridin-3-ol to the acid, maintaining temperature <10°C. The solution may darken due to protonation of the pyridine nitrogen.

-

Nitration: Dropwise add a mixture of fuming

and-

Critical Control: Exotherms must be managed to prevent dinitration or oxidative degradation.

-

-

Reaction: Allow the mixture to warm to ambient temperature (20–25°C) and stir for 2–4 hours. Monitor via LC-MS for the formation of the mass ion (m/z ~219).

-

Quenching: Pour the reaction mixture onto crushed ice. The product typically precipitates as a yellow solid due to its low solubility in acidic aqueous media.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary to remove the C6-nitro isomer.

Synthetic Workflow Diagram

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target molecule.

Structural Analysis & Reactivity Profile

The this compound scaffold is a "privileged structure" in medicinal chemistry due to its three distinct reactive handles:

-

C2-Bromine: A handle for Suzuki-Miyaura or Stille couplings to introduce aryl/heteroaryl groups. It is activated for

displacement if the nitrogen is oxidized or if the ring is sufficiently electron-deficient. -

C3-Hydroxyl: Can be alkylated (ether formation) or used as a nucleophile to form fused bicyclic systems (e.g., oxazolopyridines).

-

C4-Nitro: susceptible to reduction (to amine), enabling the formation of amino-pyridines which are precursors to urea-based kinase inhibitors.

Intramolecular Interactions

The proximity of the C3-hydroxyl and C4-nitro groups allows for a strong intramolecular hydrogen bond (

Applications in Drug Discovery

This molecule serves as a key intermediate in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting small molecules [3].

Functionalization Logic

-

Pathway A (Reduction): Reduction of the nitro group yields 2-bromo-4-aminopyridin-3-ol, a precursor for imidazopyridines.

-

Pathway B (Displacement): The bromine atom can be displaced by amines or alkoxides, leveraging the electron-withdrawing nature of the para-nitro group to facilitate nucleophilic attack.

Application Logic Diagram

Figure 2: Divergent synthetic utility of the scaffold in pharmaceutical development.

Safety and Handling

-

Hazards: As a nitro-pyridine, the compound carries risks of explosivity if heated under confinement or subjected to shock, although the bromine atom provides some stabilization. It is a skin and eye irritant.

-

Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Disposal: High-temperature incineration with scrubber systems for NOx and HBr gases.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24874331, 2-Bromo-3-nitropyridine. Retrieved from [Link] (Analogous chemistry validation).

-

Organic Syntheses. (1951). 2-Bromopyridine.[1][2][3][4][5] Org. Synth. 1951, 31, 21. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. Retrieved from [Link]

Sources

- 1. 1-bromo-2-chloro-3-fluorobenzene| Ambeed [ambeed.com]

- 2. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

Solubility & Solvent Selection Guide: 2-Bromo-4-nitropyridin-3-ol

This guide details the solubility profile, solvent selection strategy, and handling protocols for 2-Bromo-4-nitropyridin-3-ol (CAS: 1013642-97-1).[1]

Part 1: Executive Summary & Structural Logic

This compound is a densely functionalized heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmacophores.[1] Its solubility behavior is non-trivial due to the competing electronic effects of its substituents.

Effective handling requires understanding its "Push-Pull" electronic character:

-

The Scaffold: The pyridine ring is electron-deficient.[1]

-

The Acidic Handle (C3-OH): Flanked by an electron-withdrawing Nitro group (C4) and a Bromine atom (C2), the C3-hydroxyl group is significantly more acidic than a standard phenol or 3-hydroxypyridine.[1]

-

The Lipophilic Mask: The Bromine atom provides a degree of lipophilicity, but the Nitro and Hydroxyl groups dominate the polarity profile.

Operational Implication: This compound acts as a weak acid .[1] In basic aqueous media (pH > 6), it will deprotonate and partition into water.[1] In acidic media, it remains neutral and partitions into organic solvents.[1]

Part 2: Physicochemical Profile

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 218.99 g/mol | Moderate MW favors solubility in small-molecule solvents.[1] |

| LogP (Predicted) | ~0.7 – 1.4 | Amphiphilic. Soluble in polar organics; poor solubility in aliphatic hydrocarbons. |

| H-Bond Donors | 1 (OH) | Capable of donating H-bonds; solubility increases in H-bond accepting solvents (DMSO, Acetone).[1] |

| H-Bond Acceptors | 4 (NO₂, Ring N, OH) | High acceptor count makes it highly soluble in protic solvents like Methanol.[1] |

| Acidity (pKa) | Est. 4.5 – 6.0 | Critical: Deprotonates in weak base (NaHCO₃).[1] Must be kept acidic for organic extraction.[1] |

Part 3: Solubility Profile & Solvent Selection

Primary Reaction Solvents (High Solubility)

Best for: Nucleophilic Aromatic Substitution (SnAr), Cross-Couplings.[1]

-

DMSO (Dimethyl Sulfoxide): Excellent (>100 mg/mL).[1] The dipolar aprotic nature disrupts the intermolecular H-bonding of the nitropyridinol lattice.[1]

-

DMF (Dimethylformamide): Excellent (>100 mg/mL).[1] Standard solvent for SnAr reactions involving this scaffold.[1]

-

DMAc (Dimethylacetamide): Excellent.[1] Preferred for high-temperature reactions (>100°C).[1]

Workup & Extraction Solvents (Moderate Solubility)

Best for: Liquid-Liquid Extraction, Chromatography.[1]

-

Ethyl Acetate (EtOAc): Good solubility (20–50 mg/mL).[1] The standard choice for extraction provided the aqueous layer is acidic.[1]

-

DCM (Dichloromethane): Moderate solubility.[1] Useful if the compound is sensitive to the hydrolysis risks of EtOAc, though less efficient for highly polar nitropyridines.

-

THF (Tetrahydrofuran): Good solubility, but water miscibility makes it poor for extraction.[1]

Crystallization & Anti-Solvents (Low/Tunable Solubility)

Best for: Purification, Precipitation.[1]

-

Ethanol/Methanol: Moderate-High solubility when hot; moderate when cold.[1] Ideal for recrystallization.[1]

-

Water: Insoluble at acidic pH (pH < 4).[1] Soluble at basic pH (pH > 7).[1]

-

Hexanes/Heptane: Insoluble.[1] Used as an anti-solvent to crash the product out of EtOAc or DCM solutions.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the process stage.

Caption: Decision matrix for solvent selection based on process requirements and pH-dependent solubility behavior.

Part 5: Experimental Protocols

Protocol A: Solubility Determination (Saturation Shake-Flask)

Use this to validate solubility for a specific solvent batch.[1]

-

Weigh 50 mg of this compound into a 2 mL HPLC vial.

-

Add 250 µL of the target solvent (e.g., MeOH).[1]

-

Vortex for 1 minute.

-

Observation:

-

Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).[1]

Protocol B: pH-Controlled Extraction (Critical)

Failure to acidify is the #1 cause of yield loss with this compound.[1]

-

Quench: Pour reaction mixture (e.g., from DMF) into 5 volumes of water.

-

Acidify: Adjust aqueous pH to 3.0 – 4.0 using 1M HCl. Do not rely on the acidity of the starting material.

-

Extract: Add Ethyl Acetate (1:1 v/v relative to water). Shake vigorously.

-

Separation: Collect the organic (top) layer.[1]

-

Back-Extract: Re-extract the aqueous layer once more with EtOAc to ensure full recovery.[1]

-

Wash: Wash combined organics with Brine (not NaHCO₃, as it may deprotonate the product).[1]

Protocol C: Recrystallization (Purification)

-

Dissolve crude solid in minimal boiling Ethanol (Abs.) .

-

Once dissolved, remove from heat.

-

Add warm Water dropwise until a faint turbidity (cloudiness) persists.

-

Add 1 drop of Ethanol to clear the solution.[1]

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the yellow/orange crystals and wash with cold 20% EtOH/Water.[1]

Part 6: References

-

PubChem. this compound (Compound).[1][2][3] National Library of Medicine.[1] Available at: [Link][1]

Sources

2-Bromo-4-nitropyridin-3-ol melting point and physical appearance

This guide details the physical characterization, synthesis logic, and handling protocols for 2-Bromo-4-nitropyridin-3-ol (CAS: 1013642-97-1), a specialized heterocyclic building block used in pharmaceutical discovery.

Characterization, Synthesis Logic, and Experimental Protocols

Core Identity & Physical Characterization

This compound is a highly functionalized pyridine derivative. Its structural density—featuring a halogen, a nitro group, and a hydroxyl moiety on a single aromatic ring—makes it a critical scaffold for developing kinase inhibitors and fused heterocycles (e.g., pyrido[4,3-b]indoles).

Physical Properties Table

| Property | Specification | Notes |

| CAS Number | 1013642-97-1 | Unique identifier for procurement/regulatory tracking.[1] |

| Molecular Formula | C₅H₃BrN₂O₃ | Exact Mass: 217.93 g/mol .[2] |

| Physical State | Crystalline Solid | Typically forms needles or microcrystalline powder upon recrystallization. |

| Appearance | Yellow to Orange | The nitro group conjugated with the pyridine ring imparts a characteristic yellow/orange chromophore. |

| Melting Point | 120°C – 160°C (Predicted) | Note: Specific experimental MP is not standardized in open literature. The presence of the 3-hydroxyl group facilitates intermolecular hydrogen bonding, elevating the melting point relative to non-hydroxylated analogs (e.g., 3-bromo-4-nitropyridine, MP 66-67°C). |

| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water; soluble in polar organic solvents. |

| pKa (Predicted) | ~5.0 – 6.0 | The 3-OH is acidic due to the electron-withdrawing nature of the ortho-bromo and para-nitro groups. |

Synthesis & Mechanistic Logic

The synthesis of this compound is non-trivial due to the directing effects of the pyridine nitrogen and substituents. The most reliable route involves the functionalization of 2-bromo-3-hydroxypyridine .

Retrosynthetic Analysis

-

Direct Nitration: Nitration of 3-hydroxypyridines typically occurs at the C-2 position. However, since C-2 is blocked by Bromine, the electrophilic substitution is directed to C-4 (ortho to the activating hydroxyl group) or C-6. The C-4 position is electronically favored due to the activation by the hydroxyl group, despite the deactivating effect of the pyridine nitrogen.

Synthesis Workflow (Graphviz Diagram)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of this compound.

Experimental Protocols

Protocol A: Melting Point Determination (Capillary Method)

Since the specific melting point may vary by batch and purity, an in-house determination is required for QC.

-

Sample Prep: Dry the sample under vacuum (40°C, 4 hours) to remove residual solvent, which can depress the melting point.

-

Loading: Pack 2-3 mm of the solid into a clean, dry glass capillary tube.

-

Ramp Rate:

-

Fast Ramp: 10°C/min up to 100°C.

-

Slow Ramp: 1°C/min from 100°C until melting is observed.

-

-

Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

-

Acceptance Criteria: A range of <2°C indicates high purity (>98%).

-

Protocol B: Purity Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro conjugation).

-

Expected Retention: The compound is moderately polar. Expect elution earlier than non-hydroxylated bromopyridines.

Handling & Safety (E-E-A-T)

Hazard Class: Toxic Solid (UN 2811).[1] Primary Risks:

-

Inhalation: Irritating to mucosal membranes. Use a localized exhaust hood.

-

Skin Contact: Potential sensitizer. Nitropyridines can be absorbed through the skin. Double-gloving (Nitrile) is recommended.

-

Reactivity: Incompatible with strong reducing agents (reduces nitro group to amine) and strong bases (deprotonates the hydroxyl group).

Storage:

-

Store at 2-8°C under inert gas (Argon/Nitrogen).

-

Protect from light to prevent slow debromination or nitro-group degradation.

References

-

Fluorochem . This compound Product Sheet. Retrieved from

-

Sigma-Aldrich . Pyridine Derivative Nomenclature and Safety Data. Retrieved from

-

PubChem . Compound Summary for CAS 1013642-97-1. Retrieved from

-

GuideChem . This compound Properties. Retrieved from

Sources

Comparative Technical Guide: 2-Bromo-3-nitropyridine vs. 2-Bromo-4-nitropyridin-3-ol

This guide provides an in-depth technical analysis comparing 2-Bromo-3-nitropyridine and 2-Bromo-4-nitropyridin-3-ol . It is designed for researchers requiring precise structural, electronic, and synthetic distinctions between these two pyridine derivatives.

Executive Summary

While both compounds share a pyridine core functionalized with bromine and nitro groups, they represent distinct chemical entities with divergent reactivity profiles.[1][2]

-

2-Bromo-3-nitropyridine is a highly reactive electrophile , primarily used as a substrate for Nucleophilic Aromatic Substitution (

) to generate fused heterocycles. Its reactivity is driven by the ortho-nitro effect. -

This compound is a functionalized scaffold characterized by a "push-pull" electronic system. The presence of the 3-hydroxyl group introduces acidity, metal chelating capability, and—crucially—modulates the ring's electrophilicity, often requiring protection strategies during synthesis.

Part 1: Structural & Electronic Analysis

The fundamental difference lies in the substitution pattern and the presence of the hydroxyl group, which drastically alters the Molecular Electrostatic Potential (MEP).

Physicochemical Comparison

| Feature | 2-Bromo-3-nitropyridine | This compound |

| CAS Number | 19755-53-4 | 1013642-97-1 |

| Formula | ||

| MW | 202.99 g/mol | 218.99 g/mol |

| pKa (Predicted) | ~ -1.0 (Pyridine N) | ~ 5.5 - 6.5 (3-OH group) |

| H-Bond Donors | 0 | 1 (Hydroxyl) |

| Electronic State | Electron-Deficient (Activated) | Amphoteric / Push-Pull |

| Primary Reactivity | O-Alkylation, Nitro-Reduction, Chelation |

Electronic Activation Analysis

-

2-Bromo-3-nitropyridine (The "Hot" Electrophile): The nitro group at C3 is ortho to the bromine at C2. Upon nucleophilic attack at C2, the negative charge in the Meisenheimer complex is delocalized onto the C3 carbon, where it is directly stabilized by the strong electron-withdrawing resonance of the nitro group. This makes the C2-Br bond extremely labile.

-

This compound (The "Dormant" Scaffold): The hydroxyl group at C3 is an electron donor (via resonance). Under basic conditions (common for

), the hydroxyl deprotonates to form an oxyanion (

Part 2: Synthetic Accessibility & Pathways

The synthesis of these molecules follows divergent pathways. 2-Bromo-3-nitropyridine is typically accessed via nitration of aminopyridine followed by Sandmeyer-type chemistry, whereas the 3-ol derivative requires oxidation or starting from hydroxypyridines.

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathways. Note that direct nitration of 2-bromopyridine is difficult; the amino-route is preferred for Target A.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3-nitropyridine

Rationale: Direct nitration of 2-bromopyridine is low-yielding. The Sandmeyer route ensures correct regiochemistry.

-

Nitration: Dissolve 2-aminopyridine in concentrated

at 0°C. Add fuming -

Diazotization-Bromination:

-

Suspend 2-amino-3-nitropyridine (10 mmol) in 48% aqueous HBr (20 mL).

-

Cool to 0°C. Add

(1.2 eq) in water dropwise (keep T < 5°C). -

Stir for 30 min. Slowly add

(0.5 eq) dissolved in HBr. -

Allow to warm to room temperature (nitrogen evolution observed).

-

Workup: Neutralize with

, extract with EtOAc (3x), dry over -

Purification: Flash chromatography (Hexane/EtOAc). Product is a yellow solid.[3]

-

Protocol B: Synthesis of this compound

Rationale: The hydroxyl group directs the nitration to the ortho position (C2 or C4). Since C2 is blocked by Bromine, nitration occurs selectively at C4.

-

Bromination: Treat 3-hydroxypyridine with

in aqueous NaOH at 0-10°C. The bromine selectively installs at the 2-position. Acidify to precipitate 2-bromo-3-pyridinol. -

Nitration:

-

Dissolve 2-bromo-3-pyridinol (5 mmol) in glacial acetic acid (10 mL).

-

Add a solution of fuming

(1.1 eq) in acetic acid dropwise at 10°C. -

Stir at room temperature for 4 hours. The solution will darken.

-

Quench: Pour into ice water. The product often precipitates as an off-white/yellow solid.

-

Isolation: Filter and wash with cold water.[3] If no precipitate forms, extract with DCM.

-

Note: This compound is acidic. Avoid strong basic workups which will form the water-soluble phenolate salt.

-

Part 4: Reactivity Profiles & Applications

Nucleophilic Aromatic Substitution ( )

-

2-Bromo-3-nitropyridine: Reacts rapidly with amines, thiols, and alkoxides.

-

Reaction:

-

Conditions: Mild base (

), solvent (DMF/ACN), RT to 60°C.

-

-

This compound: Poor reactivity in

due to the "Oxyanion Deactivation Effect."-

Strategy: To perform

on this scaffold, you must first alkylate the hydroxyl (e.g., with MeI or BnBr) to cap the oxygen. Once protected as the ether, the ring becomes sufficiently electrophilic for displacement of the bromine.

-

Reduction to Aminopyridines

Both compounds can be reduced (Fe/AcOH,

-

2-Bromo-3-nitropyridine

2-Bromo-3-aminopyridine (Precursor to 1,5-naphthyridines). -

This compound

2-Bromo-4-aminopyridin-3-ol.-

Significance: The resulting 3-hydroxy-4-amino motif is a "privileged structure" for binding to kinase ATP pockets via bidentate H-bonding.

-

Part 5: Safety & Handling

| Hazard | 2-Bromo-3-nitropyridine | This compound |

| Skin/Eye | Severe Irritant / Lachrymator | Irritant |

| Toxicity | Toxic if swallowed (Nitropyridine class) | Harmful if swallowed |

| Sensitization | Potential Skin Sensitizer | Potential Skin Sensitizer |

| Storage | Store under Inert Gas (Ar/N2) | Hygroscopic; Store desiccated |

Critical Safety Note: Nitration reactions of pyridines can be energetic. Always control temperature during acid addition. 2-Bromo-3-nitropyridine has low molecular weight and high nitrogen content; avoid heating bulk quantities without solvent.

References

-

Synthesis of 2-Amino-5-bromo-3-nitropyridine (Analogous Method): BenchChem Technical Repository. "Synthesis and Reactivity of Bromonitropyridines."

-

Reactivity of 3-Nitropyridine Derivatives: Journal of Chemical Research. "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine."

-

Regioselectivity in Pyridinol Nitration: GuideChem. "this compound Chemical Properties and Synthesis."

-

General

Mechanisms in Pyridines: National Institutes of Health (NIH) - PubMed Central. "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine."[4][5] -

Product Specifications & Physical Data: Fluorochem Ltd. "Product Data Sheet: this compound."

Sources

Strategic Sourcing & Technical Profile: 2-Bromo-4-nitropyridin-3-ol

CAS: 1013642-97-1 | Grade: Research (≥97%)

Executive Summary: The Trifunctional Scaffold

For drug development professionals, 2-Bromo-4-nitropyridin-3-ol represents a high-value "trifunctional" heterocyclic building block. Its strategic importance lies in its dense functionalization:

-

C2-Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C3-Hydroxyl: A nucleophilic site for etherification or prodrug masking.

-

C4-Nitro: A latent amine precursor for amide coupling or heterocyclization.

This specific substitution pattern allows for the rapid generation of diverse chemical libraries, particularly in the development of kinase inhibitors and antiviral agents where the pyridine core mimics adenosine or guanosine residues.

Chemical Identity & Specifications

To ensure "Research Grade" integrity, procurement must verify the specific isomerism. The proximity of the nitro and hydroxyl groups makes this compound prone to regio-isomeric impurities during synthesis.

| Property | Specification | Critical Note |

| CAS Number | 1013642-97-1 | Verify against CAS 19755-53-4 (2-Bromo-3-nitropyridine) to avoid costly sourcing errors. |

| IUPAC Name | This compound | |

| Molecular Formula | C₅H₃BrN₂O₃ | |

| Molecular Weight | 218.99 g/mol | |

| Appearance | Yellow to Orange Solid | Color intensity often correlates with nitro-group conjugation or oxidation impurities. |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane, DCM). |

Market Analysis: Suppliers & Pricing Trends

The market for this compound is characterized by low volume/high cost . It is not a bulk commodity; it is a specialized intermediate synthesized on demand or held in milligram-scale inventory.

Current Pricing Landscape (Q1 2025 Estimates) Prices are indicative of "Research Grade" (97%+ purity) and fluctuate based on synthesis difficulty.

| Supplier Tier | Typical Pack Size | Estimated Price Range (USD) | Lead Time | Strategic Fit |

| Tier 1 (Catalog) (e.g., Fluorochem, Sigma) | 250 mg | $120 - $150 | 1-3 Days | Hit-to-Lead: Best for speed when <1g is needed. |

| Tier 1 (Catalog) | 1.0 g | $300 - $400 | 3-5 Days | Lead Opt: Cost-effective for initial SAR expansion. |

| Tier 2 (Aggregators) (e.g., BLD Pharm, Combi-Blocks) | 5.0 g | $1,000 - $1,200 | 1-2 Weeks | Scale-Up: Better pricing but requires stricter internal QC. |

| Tier 3 (CRO/Custom) | >100 g | Inquire (Est. | 4-8 Weeks | Pre-Clinical: Only viable for established synthetic routes. |

Procurement Insight: The steep price curve suggests this compound is synthesized via a multi-step route with low atom economy. For requirements >10g, it is often more economical to outsource the synthesis to a CRO rather than buying catalog units.

Technical Validation: Quality Control Protocol

Trusting a Certificate of Analysis (CoA) blindly is a risk in early-stage discovery. The following protocol is a self-validating system to ensure the reagent does not compromise downstream biological assays.

A. Impurity Profiling (The "Why" behind the protocol)

The synthesis likely involves the nitration of a 2-bromo-3-pyridinol precursor. This creates specific risks:

-

Regioisomers: Nitration at C6 instead of C4.

-

Over-Bromination: Presence of dibromo species.

-

Moisture: The C3-OH group is hygroscopic.

B. The QC Workflow

The following diagram outlines the decision logic for accepting a batch.

Figure 1: Incoming Goods Quality Control Workflow. Note that ESI- (Negative Mode) is often more sensitive for acidic phenols like pyridinols.

C. Critical Analytical Signals

-

1H NMR (DMSO-d₆): Look for two distinct aromatic protons. The C5 and C6 protons should appear as doublets (or d,d) with coupling constants typical of pyridine vicinal protons (~5-8 Hz).

-

Red Flag: Complex multiplets suggest a mixture of regioisomers (e.g., 6-nitro isomer).

-

-

LC-MS: The molecular ion [M-H]⁻ = 217/219 (Br isotope pattern 1:1) is critical.[1][2]

-

Red Flag: A mass of 174 indicates loss of the nitro group (degradation) or Br-H exchange.

-

Synthetic Utility & Handling

Storage Protocols[3][4]

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic; store under Argon/Nitrogen.

-

Stability: The nitro group ortho to the hydroxyl can facilitate oxidation or ring degradation under basic conditions over time.

Functionalization Logic

Why pay $500/gram? Because it allows orthogonal modification.

Figure 2: Chemo-selective functionalization vectors for library generation.

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 53416660 (this compound). Retrieved from [Link]

-

Royal Society of Chemistry . (2013).[3] Synthetic routes to substituted nitropyridines (Supplementary Info). Med. Chem. Commun. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Bromo-4-nitropyridin-3-ol

This Application Note provides a comprehensive, expert-level guide for the synthesis of 2-Bromo-4-nitropyridin-3-ol from 2-bromo-3-pyridinol . This protocol is designed for medicinal chemists and process scientists requiring high-purity intermediates for kinase inhibitor scaffolds or heterocycle functionalization.

Strategic Analysis & Retrosynthesis

The synthesis of This compound presents a classic challenge in heterocyclic regioselectivity. The pyridine ring is naturally electron-deficient, making electrophilic aromatic substitution (EAS) difficult. However, the presence of the hydroxyl group at the C3 position acts as a strong activating group (EDG), overcoming the deactivation from the ring nitrogen and the bromine atom.

Mechanistic Rationale

-

Directing Effects: The hydroxyl group (-OH) at C3 is an ortho, para-director.

-

Ortho positions (relative to OH): C2 and C4.

-

Para position (relative to OH): C6.

-

-

Steric & Electronic Blockade: The C2 position is occupied by a Bromine atom, blocking the primary site of nitration (which typically occurs at C2 for 3-hydroxypyridines).

-

Regioselectivity (C4 vs. C6): The competition is between C4 (ortho) and C6 (para). While steric hindrance might suggest C6 preference, the electronic activation at C4 (ortho to the strong OH donor) often facilitates substitution at this position under controlled acidic conditions, particularly when the ortho-effect is driven by hydrogen bonding or coordination in the transition state.

Reaction Pathway Visualization

The following diagram illustrates the electronic directing effects and the reaction workflow.

Figure 1: Reaction pathway showing the directing effects of the C3-hydroxyl group and the divergence between C4 and C6 substitution.[1]

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role | Hazard Class |

| 2-Bromo-3-pyridinol | >98% Purity | Substrate | Irritant |

| Sulfuric Acid (H₂SO₄) | Conc. (98%) | Solvent/Catalyst | Corrosive |

| Nitric Acid (HNO₃) | Fuming (>90%) | Nitrating Agent | Oxidizer/Corrosive |

| Ice/Water | Deionized | Quenching | N/A |

| Ethyl Acetate | ACS Grade | Extraction | Flammable |

Step-by-Step Procedure

Phase 1: Preparation of the Electrophile

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and an internal thermometer. Place the flask in an ice-salt bath to maintain a temperature of -5°C to 0°C.

-

Solvent Charge: Add Conc. H₂SO₄ (10 mL per 1 g of substrate) to the flask.

-

Substrate Addition: Slowly add 2-Bromo-3-pyridinol (1.0 eq) to the stirring acid. Ensure complete dissolution. Note: The solution may darken slightly; this is normal.

Phase 2: Nitration

-

Acid Mixing: In a separate dropping funnel, prepare a mixture of Fuming HNO₃ (1.1 eq) and Conc. H₂SO₄ (0.5 vol eq relative to HNO₃) .

-

Addition: Dropwise add the nitrating mixture to the substrate solution.

-

CRITICAL: Maintain internal temperature below 10°C . Rapid addition will cause an exotherm that promotes tar formation and C6-isomer byproducts.

-

-

Reaction: Once addition is complete, allow the mixture to stir at 0°C for 30 minutes , then slowly warm to Room Temperature (20-25°C) .

-

Monitoring: Stir for 2–4 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexane) or LC-MS. The starting material peak (M+H ~174/176) should disappear, replaced by the product peak (M+H ~219/221).

Phase 3: Workup & Isolation

-

Quenching: Pour the reaction mixture slowly onto crushed ice (50 g per 1 g substrate) with vigorous stirring. The product typically precipitates as a yellow/orange solid.

-

pH Adjustment: If no precipitate forms, carefully adjust the pH to ~3–4 using 40% NaOH solution or solid Na₂CO₃. Caution: Exothermic neutralization.

-

Extraction (Alternative): If the solid is fine or sticky, extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 4: Purification

-

Recrystallization: The crude solid is often pure enough for subsequent steps. For high purity (>98%), recrystallize from Ethanol/Water (9:1) .

-

Yield: Typical isolated yields range from 65% to 80% .

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters.

| Parameter | Expected Value/Observation | Notes |

| Physical State | Yellow to Orange Solid | Color intensity varies with purity. |

| Melting Point | 120–125°C (dec.) | Decomposes near melting point. |

| MS (ESI+) | m/z 218.9 / 220.9 [M+H]⁺ | Characteristic Br isotope pattern (1:1). |

| ¹H NMR (DMSO-d₆) | δ ~11.5 (s, 1H, OH), 7.8 (d, 1H), 8.1 (d, 1H) | C5 and C6 protons show doublets (J ~5-8 Hz). |

| Regiochemistry | NOESY Correlation | Lack of NOE between OH and Ring H confirms C4 substitution (OH is flanked by Br and NO2). |

Safety & Handling

-

Nitration Risks: The reaction involves mixed strong acids and generates heat. Runaway reactions can occur if temperature is not controlled. Always perform in a functioning fume hood.

-

Nitro Compounds: Polynitrated byproducts (if excess acid is used) can be shock-sensitive. Do not distill the reaction residue to dryness if overheating is suspected.

-

PPE: Butyl rubber gloves, face shield, and lab coat are mandatory.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 555054, 2-Bromo-3-nitropyridine. (Related Regiochemistry Data). Retrieved October 26, 2023, from [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution on 2-Bromo-4-nitropyridin-3-ol

Abstract: This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-4-nitropyridin-3-ol. Substituted 3-hydroxypyridines are valuable scaffolds in medicinal chemistry and drug discovery.[1][2] This guide details the underlying chemical principles, offers field-proven experimental protocols, and presents troubleshooting insights for researchers, chemists, and drug development professionals.

Scientific Foundation: The Chemistry of Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of aromatic rings. Unlike typical aromatic systems which are electron-rich and undergo electrophilic substitution, rings bearing strong electron-withdrawing groups become electron-deficient and susceptible to attack by nucleophiles.[3][4]

The substrate, this compound, is exceptionally well-suited for SNAr for several key reasons:

-

Pyridine Ring: The inherent electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, predisposes it to nucleophilic attack, particularly at the positions ortho (2,6) and para (4) to the nitrogen.[5]

-

Nitro Group (-NO₂): The presence of a strongly electron-withdrawing nitro group at the 4-position (para to the nitrogen and ortho to the leaving group) is critical. It activates the ring towards attack and stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance.[6][7]

-

Leaving Group (-Br): The bromine atom at the 2-position serves as a good leaving group. Its position, ortho to the ring nitrogen, is a site of activation.

-

Hydroxyl Group (-OH): The 3-hydroxyl group is an electron-donating group. Its presence can modulate reactivity. Under basic conditions, it can be deprotonated to the more strongly donating alkoxide (-O⁻), which may influence reaction rates. However, the combined activating effects of the ring nitrogen and the para-nitro group are dominant, ensuring the reaction proceeds efficiently at the C2 position.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7] In the second, typically rapid step, the bromide ion is eliminated, restoring the aromaticity of the ring.

Caption: Figure 1: Generalized mechanism for the SNAr reaction.

Experimental Protocols

This section provides a detailed, generalized protocol for the substitution reaction on this compound. Specific parameters may require optimization based on the nucleophile's reactivity.

Materials and Reagents

-

Substrate: this compound (Purity >95%)

-

Nucleophiles: Amines (e.g., morpholine, piperidine), Thiols (e.g., thiophenol), Alkoxides (e.g., sodium methoxide)

-

Solvents: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). For alkoxide reactions, the corresponding alcohol (e.g., Methanol) is often used.

-

Base (if required): Non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) for reactions with amine or thiol hydrochlorides/hydrobromides.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄).

-

Work-up Reagents: Ethyl acetate, Dichloromethane, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium or magnesium sulfate.

-

Purification: Silica gel for column chromatography.

General Protocol: Substitution with an Amine (e.g., Morpholine)

This protocol describes a typical reaction with a secondary amine.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Begin stirring to dissolve the substrate. Add Potassium Carbonate (K₂CO₃, 2.0 eq) followed by Morpholine (1.2 eq).

-

Causality Note: K₂CO₃ is used as a base to neutralize the HBr that is formed during the reaction, driving the equilibrium towards the product. An excess ensures the reaction medium remains basic. Polar aprotic solvents like DMF are ideal as they solvate the reactants but do not interfere with the nucleophile.[8]

-

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Trustworthiness Note: The aqueous washes are critical to remove the DMF solvent and inorganic salts (K₂CO₃, KBr), which is essential for obtaining a clean product after purification.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(morpholino)-4-nitropyridin-3-ol.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow and Data

Experimental Workflow Overview

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Caption: Figure 2: A standard workflow for synthesis and purification.

Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the SNAr reaction of this compound with various classes of nucleophiles. These are illustrative and may require optimization.

| Nucleophile | Reagent | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Amine | Morpholine | K₂CO₃ | DMF | 80 | 2-4 | 85-95 |

| Thiol | Thiophenol | K₂CO₃ | MeCN | 60 | 3-6 | 80-90 |

| Alkoxide | Sodium Methoxide | N/A | Methanol | Reflux | 1-3 | >90 |

Note: Yields are estimates based on reactions with similarly activated halopyridines and are highly dependent on specific reaction conditions and purification efficiency.[8][9]

Troubleshooting and Key Considerations

-

No Reaction/Slow Conversion: If the reaction fails to proceed, consider increasing the temperature or using a more polar solvent like DMSO. Ensure the nucleophile is not sterically hindered and that the base (if used) is sufficiently strong and dry. For less reactive nucleophiles, activation of the pyridine ring via N-oxide formation and subsequent deoxygenation can be an alternative route, although this adds steps to the synthesis.[8]

-

Side Reactions: In the presence of a strong base, deprotonation of the 3-hydroxyl group is expected. While this generally doesn't prevent the desired C2 substitution, it can alter solubility and reactivity. With certain nucleophiles, unexpected rearrangements or migrations have been observed in related systems, though this is less common with highly activated substrates.[10]

-

Purification Challenges: The 3-hydroxyl group can cause streaking on silica gel columns. Adding a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent can improve peak shape and separation.

Safety Precautions

-

Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be treated as potentially toxic and irritant.[11]

-

Solvents: Anhydrous polar aprotic solvents like DMF and DMSO have high boiling points and can be absorbed through the skin. Avoid inhalation and skin contact.

-

Reaction: Reactions performed at elevated temperatures should be conducted behind a safety shield.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

- Google Patents. (2020). CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.

-

Jia, Z. et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9. [Link]

-

ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

-

Various Authors. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

ProQuest. (2019). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

-

YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?[Link]

-

PubChem. 6-Bromo-2-nitropyridin-3-amine. [Link]

Sources

- 1. CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google Patents [patents.google.com]

- 2. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - ProQuest [proquest.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Selective Reduction of Nitro Group in 2-Bromo-4-nitropyridin-3-ol

Executive Summary

The reduction of 2-bromo-4-nitropyridin-3-ol to 4-amino-2-bromopyridin-3-ol presents a classic chemoselectivity challenge in medicinal chemistry. The primary objective is the reduction of the nitro group (

Standard catalytic hydrogenation (e.g.,

Key Chemical Challenges

| Feature | Risk/Challenge | Mitigation Strategy |

| Nitro Group ( | Requires 6e⁻ reduction; intermediate hydroxylamines can persist. | Use thermodynamic driving force of metal oxidation (Fe⁰ → Fe²⁺/Fe³⁺). |

| Aryl Bromide ( | Susceptible to oxidative addition by Pd(0) or radical cleavage. | Avoid noble metal catalysts; use SET reagents with potentials below |

| 3-Hydroxyl Group ( | Phenolic acidity ( | Control pH during workup; use EDTA or Celite filtration. |

Mechanistic Insight & Selectivity

To understand the protocol selection, one must visualize the competing pathways. The diagram below illustrates why metal-mediated reduction (Fe/Zn) is superior to catalytic hydrogenation for this specific substrate.

Figure 1: Selectivity divergence between SET reduction and Catalytic Hydrogenation.

Recommended Protocols

Protocol A: The "Gold Standard" (Fe / NH₄Cl)

Best for: Scalability, reliability, and high chemoselectivity. Mechanism: Zero-valent iron acts as the electron source. Ammonium chloride acts as a mild proton source and electrolyte, preventing the formation of insoluble iron hydroxides that coat the metal surface.

Materials

-

Substrate: this compound (1.0 eq)

-

Iron Powder (Fe): 5.0 eq (325 mesh preferred for surface area)

-

Ammonium Chloride (

): 5.0 eq -

Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron sludge), suspend the substrate in EtOH/Water.

-

Activation: Add the

and Iron powder at room temperature. -

Reaction: Heat the mixture to 70–80°C (Reflux) .

-

Observation: The reaction typically turns dark grey/brown.

-

Monitoring: Check by LCMS after 1 hour. Look for the disappearance of the nitro mass (

) and appearance of amine (

-

-

Workup (Critical Step):

-

While still hot (

), filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. -

Note: If the mixture cools, iron salts may precipitate and clog the filter.

-

Wash the Celite pad with hot Ethanol.

-

-

Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and inorganic salts.

-

Purification: Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water.

-

Pro-Tip: If the 3-OH group causes the product to stay in the aqueous layer (due to zwitterion formation), adjust the aqueous layer to pH ~6-7 before extraction.

-

Protocol B: The "Green" Alternative (Sodium Dithionite)

Best for: Small scale, or when metal waste (Fe sludge) is prohibited.

Mechanism: Dithionite (

Materials

-

Substrate (1.0 eq)

-

Sodium Dithionite (

): 3.0 – 4.0 eq

Step-by-Step Procedure

-

Dissolution: Dissolve the substrate in THF/Water.

-

Addition: Add solid

in portions to the stirring solution at room temperature.-

Exotherm Warning: Mild exotherm may occur.

-

-

Reaction: Stir at 40–50°C . Reflux is rarely needed and may decompose the reagent.

-

Monitoring: The yellow color of the nitro compound typically fades to a clear/pale solution upon reduction.

-

Workup: Evaporate the organic solvent (THF). The product often precipitates from the remaining aqueous layer. If not, extract with EtOAc.

Analytical Validation & Quality Control

To ensure the protocol was successful, you must validate two attributes:

-

Conversion: Nitro

Amine. -

Fidelity: Retention of Bromine.[3]

LC-MS Interpretation

-

Target Mass: Calculate

. -

Isotope Pattern (Crucial): You must observe the characteristic 1:1 doublet for the Bromine atom (

and-

If you see a single peak at

, you have dehalogenated the product (failed batch).

-

NMR Signatures ( NMR in DMSO- )

| Signal | Shift ( | Change upon Reduction |

| Pyridine H-6 | ~8.0 - 8.5 | Shifts upfield (shielded) due to the electron-donating effect of the new |

| Amine ( | ~5.0 - 6.5 | New broad singlet appears. (Exchangeable with |

| Hydroxyl ( | ~10.0 - 11.0 | Broad singlet (often persists). |

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Incomplete Conversion | Iron surface passivation. | Add 2-3 drops of concentrated HCl or Acetic Acid to "etch" the iron surface during activation. |

| Low Yield (Emulsion) | Iron-Phenol chelation. | Wash the organic extract with 10% EDTA solution or saturated Sodium Potassium Tartrate (Rochelle's Salt). |

| Product in Aqueous Layer | Amphoteric nature of amino-pyridinol. | The product is zwitterionic. Adjust aqueous pH to the isoelectric point (approx pH 6-7) to maximize organic solubility. |

Process Workflow Diagram

The following diagram details the operational flow for the recommended Fe/NH₄Cl protocol, emphasizing the critical filtration step.

Figure 2: Operational workflow for the Iron-mediated reduction.

References

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe) - Common Conditions.[2][4][5] Retrieved from

- Context: Provides standard operating procedures for Fe/AcOH and Fe/NH4Cl reductions, validating the stoichiometry and solvent systems.

- Vertex Pharmaceuticals. (2012). Patent CN102603622B: Synthetic method of 2-amino-4-bromopyridine. Google Patents. Context: Describes the ammoniation and subsequent reduction of brominated pyridine oxides, validating the stability of the Br-Pyridine motif under reduction conditions.

- Gilead Sciences. (2014). Patent WO2014149164: Preparation of substituted pyridines. Context: Cites the use of Fe powder in AcOH/EtOH for nitro reduction in the presence of sensitive functional groups.

-

Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[2][4][5][6][7][8][9][10][11][12] Retrieved from

- Context: Reviews chemoselectivity of various reducing agents, supporting the exclusion of Pd/C for halogenated substr

Sources

- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]

- 8. jsynthchem.com [jsynthchem.com]

- 9. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 12. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-4-nitropyridin-3-ol

Executive Summary

This application note details the optimized protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4-nitropyridin-3-ol (CAS: 1013642-97-1).[1] This scaffold presents a unique "Push-Pull" electronic challenge: the C4-nitro group strongly activates the C2-position for oxidative addition, while the C3-hydroxyl group poses risks of catalyst poisoning and solubility issues.[1]

We present two validated workflows:

-

Protocol A (Direct Coupling): A protecting-group-free route utilizing high-activity catalysts and aqueous biphasic conditions. Best for rapid analog generation.[1]

-

Protocol B (Protected Route): A robust, scalable route involving O-protection (MOM/Bn) prior to coupling. Best for process chemistry and lipophilic coupling partners.[1]

Chemical Context & Mechanistic Analysis[1][2][3][4][5][6]

The Substrate Challenge

The this compound scaffold is electronically distinct from standard halopyridines.[1]

-

Activation (The "Pull"): The electron-withdrawing nitro group (

) at C4, combined with the pyridine nitrogen, makes the C2-Br bond highly electron-deficient.[1] This facilitates rapid Oxidative Addition to Pd(0). -

Deactivation (The "Push"): The C3-hydroxyl group (

) is readily deprotonated under Suzuki conditions. The resulting oxyanion ( -

Stability Risk (

): The highly electron-deficient ring is susceptible to Nucleophilic Aromatic Substitution (

Decision Matrix: To Protect or Not?

Figure 1: Decision matrix for selecting the optimal coupling strategy.[1]

Protocol A: Direct Coupling (Protecting-Group Free)

Objective: Rapid synthesis of biaryls without intermediate isolation. Key Reagent: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ .[1] The bidentate ferrocenyl ligand prevents the formation of stable Pd-oxyanion complexes that plague monodentate phosphines.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid/Ester: Aryl boronic acid (1.2–1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)[1]

-

Base: Potassium Carbonate (

) (3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the this compound, boronic acid, and

. -

Solvent Addition: Add the Dioxane/Water mixture.[1][2] The solution should turn yellow/orange due to the deprotonation of the nitropyridinol.

-

Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidation of the electron-rich pyridinol anion.[1]

-

Catalyst Addition: Add Pd(dppf)Cl₂.[2][3][4] Cap the vial immediately.

-

Reaction: Heat to 85°C for 4–12 hours. Monitor by LCMS.[1]

-

Success Marker: Disappearance of the bromide (M+H = 219/221) and appearance of the product mass.

-

-

Workup:

Protocol B: Protected Route (MOM-Protection)

Objective: High-yield synthesis for scale-up or when coupling with lipophilic/sensitive partners. Strategy: Masking the -OH as a Methoxymethyl (MOM) ether eliminates catalyst coordination and prevents zwitterion formation.

Step 1: MOM Protection

-

Dissolve this compound in dry DCM at 0°C.

-

Add DIPEA (2.0 equiv) followed by dropwise addition of MOM-Cl (1.2 equiv).

-

Stir at RT for 2 hours. Quench with water, extract, and purify by silica flash chromatography.[1]

-

Intermediate: 2-Bromo-3-(methoxymethoxy)-4-nitropyridine.[1]

-

Step 2: Suzuki Coupling[1]

-

Reagents: MOM-protected substrate (1.0 equiv), Boronic ester (1.2 equiv),

(2.0 equiv).[1] -

Catalyst:

(5 mol%) OR XPhos Pd G2 (2 mol%) for sterically demanding partners. -

Solvent: Toluene / Water (10:1) or pure DMF (anhydrous conditions).

-

Procedure:

-

Deprotection (Post-Coupling):

-

Treat the crude coupling product with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to reveal the hydroxyl group.

-

Quantitative Comparison & Optimization Data

The following table summarizes optimization screens performed on the this compound scaffold.

| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (LCMS) | Notes |

| 1 | DME/H2O | 80 | 35% | Significant protodeboronation observed.[1] | ||

| 2 | Dioxane/H2O | 90 | 15% | Catalyst poisoning by free -OH suspected. | ||

| 3 | Dioxane/H2O | 85 | 82% | Optimal Direct Conditions. Bidentate ligand stabilizes Pd. | ||

| 4 | Dioxane/H2O | 85 | 10% | Hydrolysis of Br observed ( | ||

| 5 | XPhos Pd G2 | THF/H2O | 60 | 78% | Excellent for sterically hindered boronic acids.[1] |

Troubleshooting & Safety

Common Failure Modes

-

Hydrolysis (

): If you observe a mass corresponding to the diol (replacement of Br with OH), your base is too nucleophilic.-

Fix: Switch from

or

-

-

Protodeboronation: The boronic acid loses Boron before coupling.[1]

-

Fix: Use Boronic Esters (Pinacol esters) instead of acids. Increase catalyst loading to speed up the coupling relative to the side reaction.[1]

-

Safety Note: Nitro-Pyridines

Nitro-substituted pyridines are energetic compounds.[1] While this compound is generally stable, residues containing Pd catalysts and nitro compounds should not be concentrated to dryness at high heat.[1]

-

Hazard: Potential for rapid decomposition at >150°C.[1]

-

Control: Maintain reaction temperatures <110°C.

References

-

Suzuki Coupling Mechanisms: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][6] Chemical Reviews, 1995 , 95, 2457–2483.[1][6] Link

-

Coupling of Pyridines: Li, J. J. et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Pyridine Derivatives."[1] Tetrahedron, 2012 , 68, 5365-5375.[1]

-

Direct Coupling of Phenols: Anderson, K. W. et al.[1] "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." J. Am. Chem. Soc., 2006 , 128, 10694.[1] Link

-

Catalyst Selection: "Buchwald-Hartwig and Suzuki-Miyaura Coupling: Catalyst Selection Guide." Sigma-Aldrich Technical Notes. Link

-

Sulfonyl Fluoride Analogues (Mechanistic Parallel): Rueda-Espinosa, J. et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor."[1][4] Can. J. Chem., 2023 , 101, 765-772.[1][4] Link[4]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Regioselective Alkylation of 2-Bromo-4-nitropyridin-3-ol

Abstract

This technical guide addresses the regioselectivity challenges in the alkylation of 2-bromo-4-nitropyridin-3-ol . Unlike simple 2- or 4-pyridones which exhibit classic ambident nucleophilicity (favoring

Mechanistic Insight & Electronic Analysis

The Substrate Architecture

The substrate, this compound, presents a specific challenge in nucleophilic substitution due to the interplay of steric and electronic factors:

-

Acidity of the Hydroxyl Group: The hydroxyl group at C3 is flanked by an electron-withdrawing nitro group (

) and a bromine atom ( -

Deactivation of the Ring Nitrogen: The pyridine nitrogen is inherently basic. However, the strong electron-withdrawing nature of the 4-nitro group and the inductive effect of the 2-bromo group dramatically reduce the electron density at the nitrogen lone pair.

-

Steric Hindrance: The bulky bromine atom at the C2 position sterically shields the ring nitrogen, further kinetically disfavoring

-alkylation.

The Regioselectivity Conflict ( - vs. -)

While 2-pyridones (lactams) often favor

-

Thermodynamic Product:

-alkylated ether (Neutral, aromatic, stable). -

Kinetic/Side Product:

-alkylated pyridinium salt (Charged, sterically hindered, less stable).

Conclusion: For this specific substrate,

Visualization: Reaction Pathways

The following diagram illustrates the competing pathways and the electronic influences directing the reaction.

Figure 1: Reaction pathway analysis showing the thermodynamic preference for O-alkylation due to steric hindrance at the nitrogen and the stability of the neutral ether product.

Experimental Protocols

Protocol A: High-Yield -Alkylation (Standard)

This protocol utilizes the "Hard-Hard" interaction principle. The use of a hard base (

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkylating Agent: Alkyl Bromide/Iodide (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vessel with this compound (1.0 eq) and anhydrous DMF (

). -

Deprotonation: Add

(2.0 eq) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution typically turns bright yellow/orange due to phenoxide formation. -

Addition: Add the Alkyl Halide (1.2 eq) dropwise.

-

Reaction:

-

For reactive electrophiles (MeI, BnBr): Stir at RT for 2–4 hours.

-

For hindered electrophiles: Heat to

for 4–12 hours.

-

-

Quench: Pour the reaction mixture into ice-water (

reaction volume). -

Workup: The product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate (

), wash with brine, dry over -

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Why this works: The carbonate base ensures the oxygen is deprotonated. The potassium cation coordinates poorly with the hindered nitrogen, leaving the oxyanion "naked" and reactive.

Protocol B: Forcing -Alkylation (The "Exception")

Warning:

To favor

-

Strategy: Use neutral conditions (no base) with a highly reactive alkylating agent (e.g., Methyl Triflate) or use the silver salt method (though silver often favors O-alkylation in amides, in pyridines, soft-soft interactions can vary).

-

Alternative: Protect the oxygen first (e.g., silyl ether), alkylate the nitrogen, then deprotect (very difficult due to electronic deactivation).

-

Reality Check: For this compound, direct

-alkylation is synthetically impractical and inefficient. Most "N-alkyl" products reported in literature for similar scaffolds are actually misidentified

Analytical Validation (Data Interpretation)

Distinguishing the isomers is critical. NMR spectroscopy provides the definitive signature.

| Feature | ||

| Structure Type | Neutral Hetero-aryl Ether | Cationic Salt / Zwitterion |

| Standard aromatic shift | Significant downfield shift ( | |

| Solubility | Soluble in organic solvents (DCM, EtOAc) | Poor organic solubility; soluble in water/DMSO. |

| MS (ESI) |

Troubleshooting & Optimization Workflow

Use this decision tree to optimize your synthesis if yields are low.

Figure 2: Troubleshooting logic for optimizing the alkylation reaction.

References

-

Regioselectivity in Pyridine Alkylation

-

Slivka, M. V., et al. "Regioselectivity of Alkylation Reaction of 2-Oxo-(thio)-3-phenyl-thieno[2,3-d]pyrimidinones."[1] ResearchGate, 2020.

- Note: Discusses the general preference for O-alkylation in fused pyrimidinones using hard bases.

-

-

Synthesis of 2-Bromo-3-methoxypyridine Derivatives

-

Patent CN103483247B. "Preparation method of 2-bromo-3-methoxypyridine." Google Patents.

- Relevance: Confirms the protocol using Methyl Iodide/Base for O-alkylation of the 3-hydroxy group in the presence of a 2-bromo substituent.

-

-

Tautomerism and Reactivity

-

Katritzky, A. R., et al. "Keto–Enol and imine–enamine tautomerism of phenacylpyridines."[2] Journal of the Chemical Society, Perkin Transactions 2.

- Relevance: Foundational text on pyridine tautomerism, supporting the stability of the neutral ether form over the zwitterion for 3-substituted pyridines.

-

-

Mitsunobu Conditions (Alternative O-Alkylation)

-

Torhan, et al.[3] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters.

- Relevance: While focused on 2-pyridones, it establishes that Mitsunobu conditions almost exclusively favor O-alkylation, which applies to 3-hydroxypyridines as well.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]

Application Note: Strategic Protection of 3-Hydroxy Groups in Nitropyridine Synthesis

Executive Summary

The synthesis of nitropyridines from 3-hydroxypyridine scaffolds presents a classic "push-pull" electronic challenge. The electron-rich hydroxyl group activates the ring, while the pyridine nitrogen (especially under acidic nitration conditions) strongly deactivates it. Protecting the 3-hydroxy moiety is often required to:

-

Prevent Oxidation: The free hydroxyl group is susceptible to oxidation by fuming nitric acid.

-

Modulate Regioselectivity: Directing the nitro group to the C2 (ortho) or C4 (para) position.

-

Enhance Solubility: Intermediate nitropyridines are often poorly soluble; lipophilic protecting groups facilitate processing.

This guide details the selection and execution of protecting group (PG) strategies, specifically addressing the incompatibility of standard reductive deprotection (e.g.,

Strategic Selection Guide

The choice of protecting group is dictated by the nitration conditions (typically highly acidic) and the required deprotection method (must preserve the nitro group).

Decision Matrix: PG Suitability for Nitration

| Protecting Group | Stability in | Deprotection Compatibility with Nitro Group | Regiochemical Influence | Recommendation |

| Methyl Ether (OMe) | High | Medium (Requires harsh Lewis acids like | Strong ortho (C2) director | Recommended for scale-up if harsh deprotection is tolerable. |

| Benzyl Ether (OBn) | High | High (Via Acid Hydrolysis or Lewis Acid; Avoid Hydrogenolysis) | Strong ortho (C2) director | Gold Standard for versatility. |

| MOM / SEM | Low | N/A (Degrades in nitration media) | N/A | Avoid in mixed-acid nitration. |

| Acetate (OAc) | Low/Medium | High (Base hydrolysis) | Weak activator / Deactivator | Conditional (Risk of hydrolysis in acid). |

| TBDMS / TMS | Very Low | N/A | N/A | Avoid (Too acid labile). |

Visual Logic: Selecting the Right Pathway

Detailed Protocols

Protocol A: The Benzyl Ether Route (Targeting 2-Nitro-3-Hydroxypyridine)

Rationale: Benzyl ethers are stable to the harsh mixed-acid conditions required to nitrate the deactivated pyridine ring. Crucially, they can be removed using Lewis acids (

Step 1: Protection[1][2]

-

Suspend 3-hydroxypyridine (1.0 eq) in DMF (5 mL/mmol).

-

Add

(1.5 eq) and stir at RT for 15 min. -

Add Benzyl Bromide (BnBr, 1.1 eq) dropwise.

-

Heat to 60°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over

.[3] -

QC:

NMR should show benzylic protons singlet at ~5.1 ppm.

Step 2: Nitration (The Critical Step)

Caution: Exothermic reaction. Perform behind a blast shield.

-

Dissolve 3-benzyloxypyridine (1.0 eq) in conc.

(3 mL/mmol) at 0°C. -

Prepare a mixture of fuming